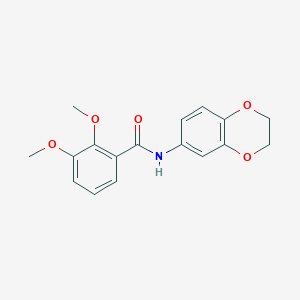
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide, also known as BDB, is a chemical compound that has been studied extensively for its potential therapeutic applications. BDB belongs to the class of benzodioxole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and viral replication. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of genes that promote cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HBV.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is also highly insoluble in water, which may limit its use in certain experimental settings. Additionally, the high cost of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide may also limit its use in some research laboratories.
未来方向
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide research, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide and to identify potential drug targets for its use in medicine. Additionally, the development of more efficient synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide and to identify potential drug targets for its use in medicine.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide as a white crystalline solid with a melting point of 173-175°C.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and viral infections. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the growth of tumor cells and induce apoptosis in various cancer cell lines. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In viral infections, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-14-5-3-4-12(16(14)21-2)17(19)18-11-6-7-13-15(10-11)23-9-8-22-13/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEBNFCODWGZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
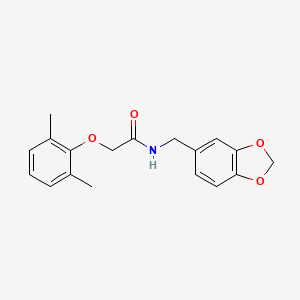
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)
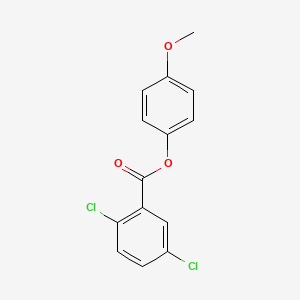
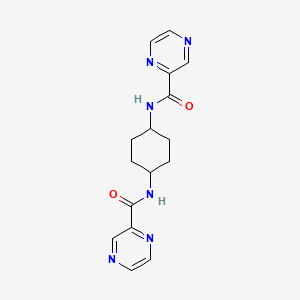
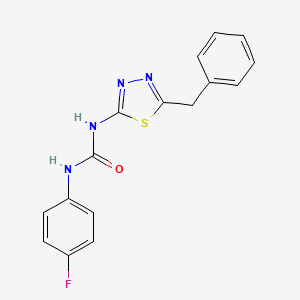

![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)